2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide
Overview
Description
2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a chloroacetamide group attached to an indole moiety, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of action
Indole and imidazole derivatives are known to interact with a wide range of biological targets. They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of action
The mode of action of indole and imidazole derivatives can vary widely depending on their specific structure and the target they interact with. They can act as inhibitors, agonists, or antagonists of their target proteins .
Biochemical pathways
Indole and imidazole derivatives can affect various biochemical pathways. For example, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of indole and imidazole derivatives can vary widely and are influenced by their specific chemical structure. These properties can impact the bioavailability of these compounds .
Result of action
The molecular and cellular effects of indole and imidazole derivatives can include changes in cell signaling, gene expression, and cellular metabolism. These changes can lead to various physiological effects, depending on the specific compound and its target .
Action environment
The action, efficacy, and stability of indole and imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-(2,3-dihydro-1H-indol-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted acetamide derivatives.
Oxidation Reactions: Formation of oxindole derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide has been explored for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(1H-indol-3-yl)phenyl]acetamide: Similar structure but with a different substitution pattern on the indole ring.
2-chloro-N-[4-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)phenyl]acetamide: Contains a pyrrolopyridine moiety instead of an indole ring.
Uniqueness
2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both chloroacetamide and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-[4-(2,3-dihydroindol-1-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-11-16(20)18-13-5-7-14(8-6-13)19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCXVEIQFRNKSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183750 | |
Record name | Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-30-9 | |
Record name | Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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